4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

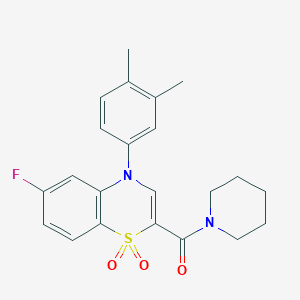

The compound 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative characterized by a unique substitution pattern. Its core structure includes a 1,1-dioxo-1λ⁶,4-benzothiazine ring system substituted at position 4 with a 3,4-dimethylphenyl group, at position 6 with a fluorine atom, and at position 2 with a piperidine-1-carbonyl moiety. The molecular formula is C₂₂H₂₂FN₂O₃S, with a molecular weight of 413.49 g/mol. The piperidine-1-carbonyl substituent introduces conformational flexibility and basicity, which may influence solubility and target binding.

Properties

IUPAC Name |

[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-15-6-8-18(12-16(15)2)25-14-21(22(26)24-10-4-3-5-11-24)29(27,28)20-9-7-17(23)13-19(20)25/h6-9,12-14H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIGQEHAGSECFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazine core, followed by the introduction of the piperidine ring and the fluorine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of benzothiazine compounds can exhibit significant antipsychotic effects. A study highlighted the synthesis of various piperidine derivatives, demonstrating that modifications could lead to enhanced affinity for dopamine D2 and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) . The specific compound may share similar properties due to its structural analogies.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Compounds with similar frameworks have been investigated for their ability to mitigate neurodegeneration and improve cognitive function in animal models . This opens avenues for exploring its use in treating conditions such as Alzheimer's disease or other forms of dementia.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the piperidine and phenyl groups can significantly influence biological activity. For instance, the introduction of fluorine atoms has been shown to enhance receptor binding affinity and selectivity .

Synthesis and Evaluation

A notable study focused on synthesizing novel piperidine derivatives, including those related to the target compound. The evaluation demonstrated that certain derivatives had a high affinity for dopamine receptors while exhibiting minimal side effects typically associated with antipsychotic medications .

Behavioral Models

In behavioral studies predictive of antipsychotic efficacy, compounds structurally related to 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione were tested in mice. Results indicated significant reductions in hyperactivity without inducing extrapyramidal symptoms, a common side effect of traditional antipsychotics .

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it with analogous benzothiazine-dione derivatives, as detailed below:

Structural Analogues from Commercial and Research Contexts

2.1.1 6-Chloro-2-(Pyrrolidine-1-Carbonyl)-4-[4-(Trifluoromethoxy)Phenyl]-4H-1λ⁶,4-Benzothiazine-1,1-Dione

- Substituents :

- Position 6 : Chlorine (vs. fluorine in the target compound).

- Position 2 : Pyrrolidine-1-carbonyl (vs. piperidine-1-carbonyl).

- Position 4 : 4-(Trifluoromethoxy)phenyl (vs. 3,4-dimethylphenyl).

- Molecular Formula : C₂₀H₁₅ClF₃N₂O₄S.

- Molecular Weight : 477.86 g/mol.

- Key Differences: The chlorine atom at position 6 increases molecular weight and polarizability compared to fluorine. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the dimethylphenyl group .

2.1.2 3-[(2-Chloro-6-Fluorobenzyl)Sulfanyl]-1λ⁶,4-Benzothiazine-1,1(4H)-Dione

- Substituents :

- Position 3 : (2-Chloro-6-fluorobenzyl)sulfanyl (vs. piperidine-1-carbonyl at position 2 in the target compound).

- Core Structure : Lacks substitutions at positions 2 and 3.

- Molecular Formula: C₁₅H₁₁ClFNO₂S₂.

- Molecular Weight : 355.84 g/mol.

- The smaller molecular weight (355.84 vs. 413.49) suggests differences in membrane permeability and bioavailability .

Tabulated Comparison of Structural and Physicochemical Properties

Implications of Structural Variations

- Halogen Effects : Fluorine’s small size and high electronegativity favor target selectivity, while chlorine’s larger size may enhance hydrophobic interactions but reduce metabolic stability.

- Pyrrolidine’s strain may limit this adaptability .

- Aromatic Substitutions : The 3,4-dimethylphenyl group offers moderate lipophilicity, whereas the trifluoromethoxy group in the analogue significantly increases logP, impacting blood-brain barrier penetration.

Commercial and Research Relevance

- The 6-chloro-pyrrolidine analogue is commercially available (Life Chemicals) in varying quantities (e.g., $109.0 for 25 mg), suggesting its utility in high-throughput screening .

- The sulfanyl derivative’s molecular weight (355.84 g/mol) positions it as a smaller scaffold for fragment-based drug discovery .

Biological Activity

The compound 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a derivative of benzothiazine, a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiazine core, a piperidine moiety, and a fluorinated phenyl group. The structural characteristics contribute to its potential biological activity, particularly in medicinal chemistry.

Anticancer Activity

Benzothiazine derivatives have been widely studied for their anticancer properties. Research indicates that modifications in the benzothiazine structure can significantly influence their effectiveness against cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that certain benzothiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds similar to the one have demonstrated IC50 values indicating effective inhibition of cell proliferation .

Enzyme Inhibition

Benzothiazines are also known for their role as enzyme inhibitors:

- Aldose Reductase Inhibition : Some derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This inhibition is crucial for developing therapeutic agents targeting diabetes-related conditions .

Antimicrobial Activity

The antimicrobial properties of benzothiazine derivatives have been documented:

- Broad-Spectrum Activity : Studies have reported that certain benzothiazines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazines is closely linked to their structural features:

- Substituent Effects : Variations in substituents on the benzothiazine ring can enhance or diminish biological activity. For example, the presence of fluorine or specific alkyl groups can increase potency against cancer cells or improve enzyme inhibition .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- BS230 Compound : A related compound demonstrated superior antitumor activity with reduced toxicity towards healthy cells when compared to standard treatments like doxorubicin (DOX) .

- Enzyme Inhibition Studies : Various benzothiazine derivatives were synthesized and tested for their ability to inhibit specific enzymes involved in metabolic pathways related to cancer and diabetes .

Data Summary

A summary table of findings related to the biological activities of benzothiazine derivatives is presented below:

Q & A

Q. What are the optimized synthetic routes for 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of the benzothiazine core. Key steps include:

- Piperidine-carbonyl introduction : Use coupling reagents like EDCI/HOBt for amide bond formation between the benzothiazine intermediate and piperidine derivatives .

- Fluorination : Electrophilic fluorination at position 6 using Selectfluor® under anhydrous conditions (yields ~75–85%) .

- 3,4-Dimethylphenyl substitution : Suzuki-Miyaura coupling with (3,4-dimethylphenyl)boronic acid, optimized at 80°C with Pd(PPh₃)₄ catalyst .

Q. Critical Parameters :

- Solvent polarity : Higher yields in DMF vs. THF due to improved solubility of intermediates.

- Temperature control : Excess heat degrades the sulfone group; maintain ≤90°C during coupling steps.

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility :

- Stability :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HPLC retention shifts)?

Methodological Answer:

- NMR Anomalies :

- HPLC Retention Shifts :

Q. What computational strategies are effective for predicting the compound’s target interactions and SAR?

Methodological Answer:

- Molecular Docking :

- QSAR Modeling :

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

Methodological Answer:

- Core Modifications :

- Toxicity Mitigation :

Q. What methodologies are recommended for analyzing batch-to-batch purity variations in large-scale synthesis?

Methodological Answer:

Q. What are the hypothesized biological targets of this compound, and how can researchers validate them experimentally?

Methodological Answer:

- Target Hypotheses :

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.